[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol
Overview
Description
“[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol” is a chemical compound with the empirical formula C11H11FN2O . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorophenyl group . The SMILES string representation of the molecule isCc1c(CO)cnn1-c2ccc(F)cc2
. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 206.22 . The melting point is reported to be 120°C .Scientific Research Applications
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and structural characterization of various molecular structures. For instance, Kariuki et al. (2021) synthesized isostructural thiazoles incorporating the compound, providing insights into the conformation and planarity of molecules in these structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antipsychotic Potential
Earlier research by Wise et al. (1987) explored derivatives of the compound for potential antipsychotic properties. The study found specific analogues showing central nervous system depressant activity, suggesting a role in developing novel antipsychotic medications (Wise et al., 1987).
Biological Activity Screening
Jadhav et al. (2015) researched the synthesis of derivatives involving the compound and screened them for biological activities. This demonstrates the compound's relevance in developing substances with potential biological applications (Jadhav, Nikumbh, & Karale, 2015).
Ultrasonic Synthesis Advancements
Trilleras et al. (2013) highlighted the use of the compound in ultrasonic-promoted synthesis, indicating its rolein advancing synthetic methodologies for efficient production of derivatives. The study showcased the advantages of using ultrasonics in synthesis, like shorter reaction times and improved yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Structural Analysis and Crystallization
Research by Liu et al. (2005) involved the compound in the structural analysis and crystallization studies of related chemical structures. This application is crucial for understanding molecular interactions and crystallography (Liu, Ji, Jia, Liu, & Yu, 2005).
Novel Central Nervous System Depressants
Butler, Wise, and Dewald (1984) synthesized a series of compounds related to [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol. These compounds exhibited central nervous system depressant activity and potential anticonvulsant properties, indicating the compound's relevance in CNS research (Butler, Wise, & Dewald, 1984).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of the compound and tested them for antimicrobial activity. This demonstrates its potential application in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
X-Ray Diffraction and Molecular Structure
Cao et al. (2010) used the compound in the synthesis of specific methanones and characterized them using X-ray diffraction. Such studies are pivotal for determining molecular structure and properties (Cao, Dong, Shen, & Dong, 2010).
Synthesis of Novel Compounds
Reddy et al. (2012) involved the compound in the synthesis of novel hexahydro-1H-furo[3,4-c]pyran derivatives. The research showcases its role in creating diverse chemical structures with potential applications (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Safety And Hazards
properties
IUPAC Name |
[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPGMVFNIWHOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381703 | |
Record name | [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol | |
CAS RN |
465514-37-8 | |
Record name | [1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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